![molecular formula C16H10ClF3N4O3 B3000705 Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate CAS No. 338966-60-2](/img/structure/B3000705.png)
Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate” is a complex organic compound. It contains several functional groups including an amino group (-NH2), a trifluoromethyl group (-CF3), a pyrimidine ring, a chlorophenyl group, and an isoxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of these heterocyclic rings can significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions. The trifluoromethyl group (-CF3) is often used in pharmaceuticals and agrochemicals for its ability to modify the chemical properties of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and ring structures. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .Scientific Research Applications
Antimicrobial and Anticancer Properties
- A study by Hafez et al. (2016) synthesized derivatives of pyrazole and pyrimidine, closely related to the chemical structure , which showed significant antimicrobial and anticancer activities (Hafez, H., El-Gazzar, A. B. A., & Al-Hussain, S., 2016).
Enzyme Inhibition
- Research by Baker and Jordaan (1965) focused on pyrimidine derivatives, related to the chemical , and their impact on enzymes like dihydrofolic reductase and thymidylate synthetase (Baker, B. R., & Jordaan, J., 1965).
Fluorescent Properties
- Wu et al. (2006) explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, a compound structurally similar to the one , and identified its potential as a novel fluorescent molecule (Wu, Y.-C., Chen, Y.-J., Li, H.-j., Zou, X.-m., Hu, F.-z., & Yang, H.-z., 2006).
Synthesis of Derivatives
- Galenko et al. (2019) conducted a study on the synthesis of aminopyrrole derivatives using an isoxazole strategy, which is relevant to the chemical structure (Galenko, E., Linnik, S., Khoroshilova, O., Novikov, M., & Khlebnikov, A., 2019).
Antitumor Agent Synthesis
- Cong-zhan (2009) explored the synthesis of Nilotinib, an antitumor agent, involving compounds with similar structural elements to the one (Wang Cong-zhan, 2009).
Anti-inflammatory and Analgesic Activity
- Rajanarendar et al. (2012) synthesized novel isoxazolyl pyrimidoquinolines and chromenopyrimidinones, structurally related to the target chemical, which displayed significant anti-inflammatory and analgesic activities (Rajanarendar, E., Reddy, M. N., Krishna, S. R., Murthy, K. R., Reddy, Y., & Rajam, M., 2012).
Cytostatic Properties
- Ryng et al. (1997) studied new derivatives of isoxazolo[5,4-d]1,2,3-triazine-4-ones and isoxazolecarboxylic acid ethyl esters, showing cytostatic properties better than Dacarbazine (Ryng, S., Malinka, W., & Duś, D., 1997).
Anti-inflammatory and Antimicrobial Agents
- Aggarwal et al. (2014) synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, similar in structure, which showed promising anti-inflammatory and antimicrobial properties (Aggarwal, R., Masan, E., Kaushik, P., Kaushik, D., Sharma, C., & Aneja, K. R., 2014).
Future Directions
Properties
IUPAC Name |
methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O3/c1-26-14(25)10-11(7-4-2-3-5-9(7)17)24-27-12(10)8-6-22-15(21)23-13(8)16(18,19)20/h2-6H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSFEPBAHLUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C3=CN=C(N=C3C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)
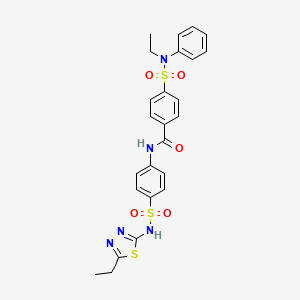
![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)
![(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole](/img/structure/B3000628.png)
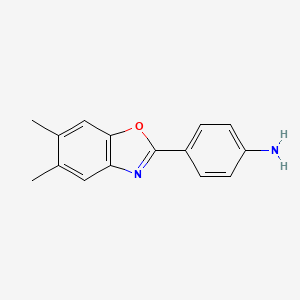
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3000631.png)
![Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate](/img/structure/B3000634.png)
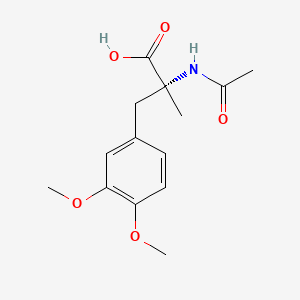
![Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate](/img/structure/B3000637.png)
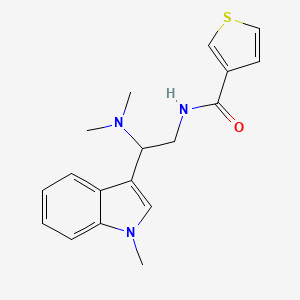

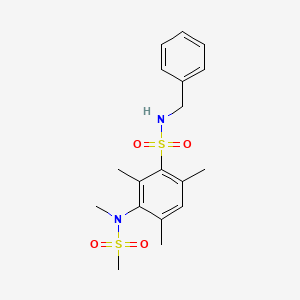
![6-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B3000644.png)
